Dexketoprofen (trometamol)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Cellular Mechanisms of Action of Dexketoprofen Trometamol
Cyclooxygenase Inhibition: A Core Research Area
The cornerstone of dexketoprofen's action is its inhibition of cyclooxygenase (COX) enzymes. patsnap.comsaperessere.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other inflammatory mediators. patsnap.commims.com
Dexketoprofen (B22426) has been demonstrated to inhibit both COX-1 and COX-2 isoenzymes. hpra.iemims.come-lactancia.org COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation. patsnap.com In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the synthesis of pro-inflammatory prostaglandins. directivepublications.orgpatsnap.com While dexketoprofen is a non-selective COX inhibitor, some research suggests it may preferentially inhibit COX-2 over COX-1, although it is not highly selective. patsnap.comresearchgate.netmedchemexpress.com This non-selective action on both isoforms is a key characteristic of many traditional NSAIDs. patsnap.com
A study comparing various NSAIDs showed that non-selective COX inhibitors like dexketoprofen trometamol were effective in reducing nociceptive responses in both normal and monoarthritic rats. nih.gov In contrast, highly selective COX-2 inhibitors were not effective in the same models, suggesting that the inhibition of both COX isoenzymes may be necessary for effective analgesia in certain inflammatory conditions. nih.gov
By inhibiting the COX enzymes, dexketoprofen effectively blocks the synthesis of prostaglandins, including PGE2, a key mediator of inflammation, pain, and fever. patsnap.commims.com The reduction in prostaglandin (B15479496) levels leads to decreased vasodilation, reduced vascular permeability, and diminished sensitization of nociceptors, thereby alleviating pain and inflammation. patsnap.com Specifically, the inhibition of prostaglandin synthesis interrupts the transformation of arachidonic acid into cyclic endoperoxides, PGG2 and PGH2, which are precursors to various prostaglandins and thromboxanes. mims.comaemps.es
Beyond Cyclooxygenase: Exploration of Other Potential Molecular Targets and Pathways
The inhibition of prostaglandin synthesis by dexketoprofen may have an indirect effect on other inflammatory mediators like kinins. hpra.ieefda.gov.etmims.comaemps.es This suggests an additional layer to its mechanism of action beyond the direct inhibition of prostaglandin production. hpra.ieefda.gov.etmims.comaemps.es
Dexketoprofen exhibits both peripheral and central mechanisms of analgesia. nih.govtandfonline.comsaperessere.com Peripherally, it acts at the site of injury to reduce inflammation and the sensitization of pain receptors. nih.gov Centrally, it is believed to act within the central nervous system to modulate pain perception. nih.govresearchgate.net Research in a postoperative pain mouse model demonstrated that dexketoprofen not only prevented hyperalgesia but also inhibited spinal microglial activation, a key component of central sensitization to pain. medchemexpress.com
Stereoselective Pharmacodynamics of Dexketoprofen Trometamol
The pharmacodynamic activity of ketoprofen (B1673614) is stereoselective, with the S-(+)-enantiomer, dexketoprofen, being the pharmacologically active form responsible for inhibiting cyclooxygenase. saperessere.comportico.orgportico.org The R-(-)-enantiomer is largely devoid of this activity. saperessere.com The use of the single, active enantiomer allows for a lower therapeutic dose compared to the racemic mixture of ketoprofen. nih.govresearchgate.net In humans, after administration of dexketoprofen trometamol, only the S-(+) enantiomer is detected in the urine, indicating no metabolic conversion to the R-(-) enantiomer. hpra.ieefda.gov.et This stereospecificity is a key feature, as it provides the therapeutic benefits while potentially reducing the metabolic load and adverse effects associated with the inactive enantiomer. portico.orgresearchgate.net
Iii. Preclinical Research and Mechanistic Investigations
In Vitro Studies on Cellular Models
In vitro studies have provided fundamental insights into the cellular and molecular mechanisms underlying the effects of dexketoprofen (B22426).
A primary mechanism of action for dexketoprofen, characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs), is the inhibition of prostaglandin (B15479496) synthesis. isciii.essmolecule.com Racemic ketoprofen (B1673614) is recognized as one of the most potent in vitro inhibitors of this process, an effect attributed almost exclusively to the S-(+)-enantiomer, dexketoprofen. nih.govmedscape.com The R-(-)-enantiomer is largely devoid of this inhibitory activity. nih.govisciii.es
Studies on rat brain fragments have demonstrated that dexketoprofen is a potent inhibitor of prostaglandin F2α (PGF2α) production, with a half-maximal inhibitory concentration (IC50) of 6.2 nM. nih.gov This inhibition was found to be highly stereoselective, with the R-(-)-ketoprofen enantiomer being significantly less potent (IC50 = 294 nM). nih.gov Further investigations using cyclooxygenase (COX) preparations from rat brain microsomes confirmed the stereoselective inhibition of enzymatic activity by dexketoprofen. nih.gov The IC50 values for dexketoprofen, R-(-)-ketoprofen, and racemic ketoprofen were 3.5 µM, 45.3 µM, and 5.8 µM, respectively, highlighting the superior potency of the S-(+)-enantiomer. nih.gov This central inhibition of prostaglandin synthesis in the brain is thought to contribute to the analgesic effect of dexketoprofen. nih.gov
Preclinical studies in both animals and humans have shown that dexketoprofen inhibits both COX-1 and COX-2 enzymes. google.com
Table 1: In Vitro Inhibition of Prostaglandin Synthesis and Cyclooxygenase Activity
| Compound | System | Parameter | IC50 Value |
|---|---|---|---|
| Dexketoprofen | Rat Brain Fragments | PGF2α Production | 6.2 nM |
| R-(-)-Ketoprofen | Rat Brain Fragments | PGF2α Production | 294 nM |
| Dexketoprofen | Rat Brain Microsomes | COX Activity | 3.5 µM |
| R-(-)-Ketoprofen | Rat Brain Microsomes | COX Activity | 45.3 µM |
| Racemic Ketoprofen | Rat Brain Microsomes | COX Activity | 5.8 µM |
Data sourced from a study on stereoselective inhibition of rat brain cyclooxygenase. nih.gov
Research has also explored the effects of dexketoprofen on fibroblast cells, which are integral to processes like wound healing and inflammation. In one study, both lornoxicam (B1675139) and dexketoprofen were found to decrease the viability of L929 mouse fibroblast cells in a dose-dependent manner and disrupt their morphology. lokmanhekimhs.com At concentrations that did not affect viability, both drugs also reduced fibroblast migration and the expression of the COL1A1 gene, which is involved in collagen synthesis. lokmanhekimhs.com
Another study reported that racemic ketoprofen, as well as its S(+) and R(-) enantiomers, inhibited the proliferation of 3T6 fibroblasts in a dose-dependent fashion. lokmanhekimhs.comresearchgate.net The inhibition of prostacyclin synthesis by NSAIDs may influence fibroblast behavior. lokmanhekimhs.com In contrast, one investigation found that a nanoparticle formulation of ketoprofen increased fibroblast cell proliferation at its lowest concentration more than the highest concentration of standard ketoprofen. scienceopen.com This was attributed to the positive zeta potential of the nanoparticles. scienceopen.com
It has also been observed that dexketoprofen trometamol treatment led to a decrease in cell proliferation in chondrocytes after 24 hours when compared to a control group. lokmanhekimhs.comresearchgate.net
In Vivo Animal Models of Pain and Inflammation
Animal models have been instrumental in evaluating the analgesic and anti-inflammatory efficacy of dexketoprofen trometamol in a more complex biological system.
Dexketoprofen has consistently demonstrated potent analgesic and anti-inflammatory effects across various animal models. turkjanaesthesiolreanim.org In a mouse model of postoperative pain, subcutaneous administration of dexketoprofen (50, 70, and 100 mg/kg) effectively prevented hyperalgesia and inhibited microglial activation. medchemexpress.com Furthermore, topical application of dexketoprofen trometamol (7 mg/kg) as a transdermal gel significantly reduced inflammation and oxidative stress in a xylene-induced ear edema model in rats. medchemexpress.com
Studies in mice using the acetic acid writhing test for acute tonic pain, the tail flick test for acute phasic pain, and the formalin test for inflammatory pain have confirmed the antinociceptive activity of dexketoprofen. nih.gov In the writhing test, dexketoprofen produced a dose-dependent antinociceptive effect. researchgate.net Research has also shown that dexketoprofen provides a broad antinociceptive profile in different types of pain, with its effects potentially mediated by pathways involving nitric oxide and serotonin, in addition to COX inhibition. nih.gov
In a carrageenan-induced paw edema model in rats, a standard for assessing anti-inflammatory activity, intravenous administration of 5 mg/kg of S(+)-ketoprofen almost completely inhibited edema formation. nih.gov
Table 2: Efficacy of Dexketoprofen in Various Animal Models
| Animal Model | Type of Pain/Inflammation | Key Findings |
|---|---|---|
| Postoperative pain model in mice | Post-surgical hyperalgesia | Completely blocked hyperalgesia and inhibited spinal microglial activation. medchemexpress.com |
| Xylene-induced ear edema in rats | Acute inflammation | Significantly reduced inflammation and oxidative stress. medchemexpress.com |
| Acetic acid writhing test in mice | Acute visceral pain | Demonstrated dose-dependent antinociceptive activity. nih.govresearchgate.net |
| Carrageenan-induced paw edema in rats | Acute inflammation | Almost completely inhibited edema formation at 5 mg/kg (IV). nih.gov |
A key aspect of the preclinical evaluation of dexketoprofen has been its comparison to the racemic mixture of ketoprofen. Animal studies have consistently shown that the analgesic and anti-inflammatory potency of dexketoprofen is equivalent to that of double the dose of racemic ketoprofen. nih.govturkjanaesthesiolreanim.org
In the acetic acid writhing test in mice, intraperitoneal administration of dexketoprofen and ketoprofen resulted in parallel dose-response curves with equal efficacy; however, dexketoprofen demonstrated a higher relative potency. nih.gov Similarly, in the tail flick test, the dose-response curves were parallel with similar efficacy and potency. nih.gov There was no significant difference observed between the analgesic effect of S(+)-ketoprofen and a twofold dose of the racemic form in both mouse and rat models of abdominal pain. nih.gov
The R(-)-enantiomer of ketoprofen showed significantly lower analgesic potency in animal studies. Its effect was only notable in situations where there was significant metabolic bioinversion to the S(+)-enantiomer. nih.gov
Explorations into Organ-Specific Mechanistic Effects
Research has begun to explore the organ-specific effects of dexketoprofen. A study in Atlantic salmon evaluated the toxicological effects of racemic ketoprofen and dexketoprofen on the gills and liver. nih.gov The findings indicated that both compounds produced comparable toxicological effects but with notable organ-specific differences. nih.gov
In the gills, a significant inhibitory effect was observed at both the transcriptional and enzymatic levels for biotransformation and oxidative stress responses. nih.gov Conversely, in the liver, biotransformation responses were significantly increased at the transcriptional and translational levels, although the corresponding enzymatic activities were inhibited. nih.gov These results suggest that the compounds may not undergo significant first-pass metabolism in the gills, which could lead to downstream differences in toxicological outcomes in other organs. nih.gov
Further investigation into the gastric effects in rats showed that repeated oral administration of dexketoprofen as the trometamol salt resulted in less gastric ulceration compared to the acid form of both dexketoprofen and the racemate. nih.gov Additionally, a single dose of dexketoprofen as the free acid did not produce a significant intestinal ulcerogenic effect in rats, whereas racemic ketoprofen was clearly ulcerogenic to the small intestine at equivalent doses. nih.gov
Gastrointestinal Ulcerogenic Potential in Animal Studies
Preclinical investigations in animal models have been conducted to evaluate the gastrointestinal (GI) safety profile of dexketoprofen trometamol, with a particular focus on its potential to cause ulcers. Chronic toxicity studies have been carried out in both mice and monkeys. These studies established a No Observed Adverse Effect Level (NOAEL) of 3 mg/kg/day. hpra.iemims.com At higher doses, the primary adverse effect observed was the dose-dependent development of gastrointestinal erosions and ulcers. hpra.iemims.com
Comparative studies in rats have been performed to assess the gastric ulcerogenic effect of dexketoprofen relative to racemic ketoprofen. The findings indicate that the ulcerogenic potential of dexketoprofen at oral doses ranging from 1.5 to 6 mg/kg is comparable to that of racemic ketoprofen administered at double those doses (3 to 12 mg/kg). nafdac.gov.ng Furthermore, research has demonstrated that the formulation of dexketoprofen can influence its GI toxicity. Repeated oral administration of dexketoprofen as the trometamol salt has been shown to result in less gastric ulceration compared to the administration of the free acid form of both dexketoprofen and racemic ketoprofen. nafdac.gov.ng
In studies focusing on intestinal damage, single oral doses of dexketoprofen free acid at 10 to 20 mg/kg did not produce a significant ulcerogenic effect in the intestines of rats. This is in contrast to racemic ketoprofen, which was found to be clearly ulcerogenic to the small intestine at doses of 20 or 40 mg/kg. nafdac.gov.ng
Table 1: Comparative Gastrointestinal Ulcerogenic Potential of Dexketoprofen in Rats
| Compound | Dose (Oral, mg/kg) | Animal Model | Gastrointestinal Effect | Source |
|---|---|---|---|---|
| Dexketoprofen | 1.5 - 6 | Rat | Gastric ulcerogenic effect comparable to double the dose of racemic ketoprofen. | nafdac.gov.ng |
| Racemic Ketoprofen | 3 - 12 | Rat | Serves as a comparator for dexketoprofen's ulcerogenic potential. | nafdac.gov.ng |
| Dexketoprofen (Trometamol Salt) | Not Specified | Not Specified | Less gastric ulceration upon repeated oral administration compared to the acid form. | nafdac.gov.ng |
| Dexketoprofen (Free Acid) | 10, 20 | Rat | No significant intestinal ulcerogenic effect. | nafdac.gov.ng |
Embryo-foetal Survival Studies in Animal Models
The potential effects of dexketoprofen trometamol on embryo-fetal survival have been considered within the context of the known effects of the non-steroidal anti-inflammatory drug (NSAID) class. As inhibitors of prostaglandin synthesis, NSAIDs are recognized to have the potential to impact pregnancy and embryo-fetal development. mims.comefda.gov.et In animal models, the administration of prostaglandin synthesis inhibitors has been associated with an increase in pre- and post-implantation loss and embryo-fetal lethality. mims.comefda.gov.et
These effects on embryo-fetal survival in animal models can be mediated through two main pathways: indirectly, as a consequence of gastrointestinal toxicity in the pregnant mother, and directly, through effects on the development of the fetus. hpra.iemims.comefda.gov.et Furthermore, studies on this class of drugs have reported increased incidences of various malformations, including cardiovascular anomalies, when administered during the period of organogenesis in animals. mims.comefda.gov.et
Despite these recognized class effects of NSAIDs, specific animal studies conducted with dexketoprofen trometamol have reportedly not shown reproductive toxicity. mims.comefda.gov.etresearchgate.net However, detailed quantitative data from these specific studies regarding litter size, implantation loss, or the incidence of malformations are not widely available in the public domain. Therefore, while the potential for adverse effects on embryo-fetal survival exists based on the mechanism of action, the available information from specific preclinical studies on dexketoprofen suggests a lack of observed reproductive toxicity.
Table 2: General Findings on Embryo-foetal Survival for the NSAID Class in Animal Models
| Effect | Mechanism | Animal Models | Findings | Source |
|---|---|---|---|---|
| Changes in Embryo-foetal Survival | Indirect (maternal GI toxicity), Direct (fetal development) | General Animal Models | May cause changes in survival. | hpra.iemims.comefda.gov.et |
| Pre- and Post-implantation Loss | Prostaglandin Synthesis Inhibition | General Animal Models | Increased loss reported. | mims.comefda.gov.et |
| Embryo-foetal Lethality | Prostaglandin Synthesis Inhibition | General Animal Models | Increased lethality reported. | mims.comefda.gov.et |
| Malformations (including cardiovascular) | Prostaglandin Synthesis Inhibition during organogenesis | General Animal Models | Increased incidence reported. | mims.comefda.gov.et |
Iv. Pharmacokinetic and Pharmacodynamic Research
Absorption and Bioavailability Research
The pharmacokinetic profile of dexketoprofen (B22426) trometamol is distinguished by its rapid absorption and high bioavailability, characteristics significantly influenced by its formulation as a trometamol salt.
Dexketoprofen trometamol is absorbed quickly after oral administration, with the time to reach maximum plasma concentration (tmax) typically occurring between 0.25 and 0.75 hours for tablet formulations nih.govresearchgate.net. Studies in healthy volunteers show that after a single oral dose of 37 mg of dexketoprofen trometamol (equivalent to 25 mg of dexketoprofen), the tmax is approximately 30 minutes. The peak plasma concentration (Cmax) is reported to be around 3.7 ± 0.72 mg/l saperessere.com.
Parenteral administration also results in rapid absorption. Following intramuscular (i.m.) injection of 25 mg and 50 mg of dexketoprofen, a swift absorption was noted, with tmax values ranging from 0.17 to 0.75 hours nih.gov. The rapid absorption from the gut is a key feature, contributing to a quick onset of its analgesic effect researchgate.net. This swift action is beneficial in clinical settings where prompt pain relief is required researchgate.netresearchgate.net.
The bioavailability of dexketoprofen trometamol has been compared across different administration routes and against its racemic parent compound, ketoprofen (B1673614).
Oral vs. Parenteral : The pharmacokinetic profiles of intravenous (i.v.) and intramuscular (i.m.) routes have been established, allowing for a seamless transition to oral formulations when clinically appropriate nih.gov. Following a 50 mg i.v. bolus, the mean area under the curve (AUC) was 9005 ± 422 ng.h/ml. After single i.m. doses of 25 mg and 50 mg, the mean AUCs were 3033 ± 193 ng.h/ml and 5878 ± 228 ng.h/ml, respectively, demonstrating dose proportionality nih.gov.
vs. Ketoprofen : The relative bioavailability of oral dexketoprofen (at 12.5 mg and 25 mg doses) is similar to that of oral racemic ketoprofen (at 25 mg and 50 mg doses), when measured by the AUC for the S-(+)-ketoprofen enantiomer nih.govnih.gov. However, dexketoprofen trometamol exhibits a more rapid absorption rate compared to racemic ketoprofen nih.gov. While the extent of absorption from dexketoprofen trometamol capsules is bioequivalent to that of ketoprofen, the absorption of dexketoprofen free acid is significantly lower nih.gov.
| Compound/Formulation | tmax (hours) | Source |
|---|---|---|
| Dexketoprofen Trometamol (Tablet) | 0.25 - 0.75 | nih.govresearchgate.net |
| Dexketoprofen (Intramuscular) | 0.17 - 0.75 | nih.gov |
| Racemic Ketoprofen (S-enantiomer) | 0.5 - 3 | nih.govresearchgate.net |
The formulation of dexketoprofen significantly impacts its absorption rate. An oral solution of dexketoprofen trometamol may lead to an even earlier Cmax compared to tablet formulations, which could translate to a faster onset of action oatext.com. This is because an oral solution does not require a disintegration and dissolution phase in the same way a solid tablet does oatext.com.
The trometamol (or tromethamine) salt form of dexketoprofen is crucial for its pharmacokinetic profile researchgate.netresearchgate.net. Dexketoprofen as a free acid is almost insoluble in water scielo.br. The formation of the trometamol salt renders it a highly water-soluble compound nih.govnih.govresearchgate.netnih.gov. This enhanced water solubility facilitates a more rapid dissolution of the drug in the gastrointestinal tract, which is a rate-limiting step for the absorption of many poorly soluble drugs saperessere.commdpi.com.
Research has shown that the absorption of the free acid form of dexketoprofen is delayed, confirming that the tromethamine salt directly increases the absorption rate saperessere.com. This rapid absorption leads to a quicker attainment of therapeutic plasma concentrations and a faster onset of analgesic effect saperessere.comresearchgate.net.
Distribution Studies
Following absorption, dexketoprofen is distributed throughout the body, with its distribution characteristics being largely influenced by its high affinity for plasma proteins.
Dexketoprofen is extensively bound to plasma proteins, with binding reported to be as high as 99% researchgate.netnih.gov or 99.2% saperessere.com. The primary binding protein is albumin nih.govresearchgate.net. This high degree of plasma protein binding has significant implications for the drug's distribution. It results in a relatively low apparent volume of distribution, with mean values around 0.25 L/kg researchgate.netnih.gov. A low volume of distribution suggests that the drug is largely confined to the vascular compartment rather than distributing extensively into tissues portico.org. The distribution half-life is short, at approximately 0.35 hours saperessere.com. Due to this extensive protein binding, changes in plasma protein concentrations could potentially alter the pharmacokinetic profile of dexketoprofen.
| Parameter | Value | Source |
|---|---|---|
| Plasma Protein Binding | ~99% | researchgate.netnih.gov |
| Apparent Volume of Distribution | ~0.25 L/kg | researchgate.netnih.gov |
| Distribution Half-life | 0.35 hours | saperessere.com |
Volume of Distribution Research
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues versus the plasma. Research indicates that dexketoprofen has a low volume of distribution, which is consistent with its high degree of binding to plasma proteins (approximately 99%). saperessere.comfrontiersin.orgoatext.com This high protein binding restricts the drug's diffusion from the vasculature into the tissues.
Multiple studies have quantified the volume of distribution for dexketoprofen, yielding consistent results. The mean volume of distribution is generally reported to be below 0.25 L/kg. frontiersin.orgoatext.comnih.gov One study specified the apparent volume of distribution as 0.243 L/kg. saperessere.com Research on the parenteral administration of dexketoprofen trometamol in healthy volunteers provided more detailed values, with the initial volume of distribution (Vi) averaging 0.060 L/kg and the volume of distribution at steady state (Vss) averaging 0.104 L/kg. drugbank.com
Reported Volume of Distribution (Vd) for Dexketoprofen
| Parameter | Reported Value | Source Citation |
|---|---|---|
| Mean Volume of Distribution | < 0.25 L/kg | frontiersin.orgoatext.comnih.gov |
| Apparent Volume of Distribution | 0.243 L/kg | saperessere.com |
| Initial Volume of Distribution (Vi) (Intravenous) | 0.060 ± 0.006 L/kg | drugbank.com |
| Volume of Distribution at Steady State (Vss) (Intravenous) | 0.104 ± 0.003 L/kg | drugbank.com |
Distribution into Synovial Fluid in Animal Models
The distribution of nonsteroidal anti-inflammatory drugs (NSAIDs) into the synovial fluid is crucial for their therapeutic effect in articular conditions. In the context of dexketoprofen, which is the (S)-(+)-enantiomer of ketoprofen, animal studies investigating the racemic compound (ketoprofen) have provided relevant insights. Following the administration of racemic ketoprofen in animal models, both the (S)-(+)-enantiomer (dexketoprofen) and the (R)-(-)-enantiomer have been detected in the synovial fluid. saperessere.com Further research suggests that the disposition of ketoprofen into the synovial fluid does not appear to be stereoselective, meaning both enantiomers distribute into this compartment. nih.gov
Accumulation Profiles in Tissues (e.g., Fat tissue)
Research findings consistently show that dexketoprofen trometamol does not accumulate in fat tissue. saperessere.comoatext.comnih.gov This characteristic is significant as it differentiates the pharmacokinetic profile of the (S)-(+)-enantiomer from its counterpart. Studies have highlighted that while dexketoprofen does not accumulate in adipose tissue, the inactive (R)-(-)-enantiomer does. saperessere.com This stereoselective accumulation profile underscores the distinct pharmacokinetic behaviors of the two enantiomers. The lack of accumulation of dexketoprofen is also supported by studies of repeated administration, which found that pharmacokinetic parameters after multiple doses were similar to those after single doses, indicating no drug accumulation occurred. nih.gov
Metabolism and Biotransformation Pathways
Dexketoprofen trometamol undergoes extensive metabolism, primarily in the liver, before its elimination from the body. saperessere.compatsnap.com The biotransformation process converts the lipophilic drug into more water-soluble, inactive metabolites that can be readily excreted. nih.govnih.gov The primary metabolic pathway is conjugation with glucuronic acid. frontiersin.orgnih.gov Following metabolism, the inactive conjugates are excreted almost entirely by the kidneys, with virtually no unchanged drug found in the urine. saperessere.comnih.gov Studies have shown that approximately 70% to 80% of an administered dose is recovered in the urine within the first 12 hours, predominantly as the acyl-glucuronide conjugate. nih.gov Importantly, there is no evidence of bioinversion of the active (S)-(+)-enantiomer to the inactive (R)-(-)-enantiomer in humans. nih.gov
Hepatic Metabolism and Cytochrome P450 Enzymes (CYP2C8, CYP2C9)
The cytochrome P450 (CYP) enzyme system is involved in the metabolism of many drugs. For dexketoprofen, research has indicated that its major metabolic pathways involve at least two CYP enzymes: CYP2C8 and CYP2C9. saperessere.comnih.govresearchgate.net However, the role of this pathway is considered secondary to the main route of glucuronidation. frontiersin.org Some research suggests that while the CYP pathway may contribute, its role is minor. frontiersin.orgresearchgate.net This is supported by pharmacogenetic studies which found that genetic variations in CYP2C9 and CYP2C8 did not significantly affect the pharmacokinetic variability of dexketoprofen, reinforcing the notion that these enzymes are not the primary determinants of its clearance. nih.gov
Role of Glucuronide Conjugation
Glucuronidation represents the principal metabolic pathway for the elimination of dexketoprofen trometamol. frontiersin.org This Phase II metabolic reaction involves the transfer of glucuronic acid to the drug molecule, a process that significantly increases its water solubility and facilitates its renal excretion. wikipedia.org Dexketoprofen is extensively metabolized via this pathway, forming an acyl-glucuronide conjugate. saperessere.com The resulting glucuroconjugated metabolites are pharmacologically inactive. nih.gov The extensive nature of this pathway is highlighted by the fact that the vast majority of the drug recovered in urine is in this conjugated form. frontiersin.orgnih.gov
Bioinversion of Enantiomers in Humans
Dexketoprofen is the S-(+)-enantiomer of ketoprofen. Research has consistently shown that in humans, there is no bioinversion of this active enantiomer to its R-(-)-enantiomer. nih.govnih.govresearchgate.net This has been confirmed through urinalysis following administration of dexketoprofen, where the R-(-)-ketoprofen enantiomer is not detected. nih.govnih.govsaperessere.com While the R-(-)-enantiomer can be converted to the S-(+)-enantiomer, the reverse process from S-(+) to R-(-) does not occur in humans. saperessere.com This stereochemical stability is significant as the therapeutic, anti-inflammatory, and analgesic activities of ketoprofen are attributed almost exclusively to the S-(+)-enantiomer. nih.govnih.govunipi.it The R-(-)-enantiomer is essentially devoid of such activity. nih.govnih.govresearchgate.net
Elimination Research
The elimination of dexketoprofen from the body is a rapid process characterized by extensive metabolism followed by renal excretion. saperessere.comresearchgate.net
Renal Excretion Mechanisms
Dexketoprofen is primarily eliminated via the kidneys after undergoing significant biotransformation. nih.govsaperessere.compatsnap.com The main metabolic pathway is conjugation to an acyl-glucuronide. nih.govsaperessere.com Hydroxylation plays only a minor role in its metabolism in humans. saperessere.com Following metabolism, the inactive glucuroconjugated metabolites are excreted in the urine. nih.govresearchgate.netresearchgate.net Research indicates that virtually no unchanged drug is found in the urine, underscoring the completeness of its metabolic conversion prior to excretion. nih.govresearchgate.netsaperessere.comresearchgate.net Studies have shown that 70% to 80% of the administered dose can be recovered in the urine within the first 12 hours, mainly as the conjugated form. nih.govsemanticscholar.org In patients with mild to moderate renal insufficiency, the urinary excretion of conjugated dexketoprofen is decreased compared to healthy individuals. saperessere.comnih.gov
Half-Life and Clearance Rates
The elimination half-life of dexketoprofen is short, contributing to its rapid clearance from the body. In healthy young subjects, the elimination half-life (t½) has been reported to be approximately 1.05 to 1.12 hours after a single oral dose. saperessere.comnih.gov Following intravenous administration, a similar mean elimination half-life of 1.05 hours was observed. drugbank.comnih.gov
Clearance rates are consistent with this rapid elimination. The apparent total clearance (CL/F) after a single oral dose in healthy individuals is approximately 0.089 L/h/kg. saperessere.com Studies comparing young and elderly subjects have shown that elimination is reduced in the elderly, with a longer half-life (approximately 1.59 hours) and lower clearance (approximately 1.11 ml/min/kg) compared to younger adults (1.12 hours and 1.63 ml/min/kg, respectively). nih.gov
| Parameter | Value (Young Subjects, Oral) | Value (Elderly Subjects, Oral) | Value (Young Subjects, IV) |
|---|---|---|---|
| Elimination Half-Life (t½) | 1.05 ± 0.04 h saperessere.com | 1.59 ± 0.40 h nih.gov | 1.05 ± 0.04 h drugbank.comnih.gov |
| Clearance (CL/F or CL) | 0.089 ± 0.004 L/h/kg saperessere.com | 1.11 ± 0.29 ml/min/kg nih.gov | 0.089 ± 0.004 L/h/kg drugbank.comnih.gov |
Accumulation upon Repeated Administration
Studies involving repeated administration of dexketoprofen trometamol have shown no evidence of drug accumulation in healthy individuals. nih.govsaperessere.comresearchgate.netnih.gov Pharmacokinetic parameters after multiple doses are similar to those observed after a single dose. nih.gov Even in elderly subjects, where elimination is slower, no accumulation has been observed after repeated administration. saperessere.comnih.gov This lack of accumulation is attributed to the drug's rapid metabolism and excretion. saperessere.comresearchgate.net
Pharmacodynamics in Specific Contexts
The pharmacodynamic profile of dexketoprofen trometamol is distinguished by a rapid onset and a predictable duration of its analgesic effect.
Onset and Duration of Analgesic Activity
A key characteristic of dexketoprofen trometamol is its rapid onset of analgesic action, which is often observed within 30 minutes of administration. saperessere.comnih.gov This is attributed to the tromethamine salt formulation, which increases the water solubility and absorption rate of dexketoprofen. saperessere.comresearchgate.net The time to reach maximum plasma concentration (tmax) for the trometamol salt is typically between 0.25 and 0.75 hours. nih.govnih.gov
Clinical studies have consistently demonstrated an analgesic effect that lasts for a duration of 4 to 6 hours. saperessere.com The superiority of a 25mg dose over a 12.5mg dose is often seen as an extended duration of action rather than a significant increase in the peak analgesic effect. nih.gov This rapid onset and sustained period of relief make it effective for the management of various types of acute pain. nih.gov
| Parameter | Timeframe |
|---|---|
| Onset of Analgesic Action | Within 30 minutes saperessere.comnih.gov |
| Duration of Analgesic Effect | 4 to 6 hours saperessere.com |
| Time to Peak Plasma Concentration (tmax) | 0.25 to 0.75 hours nih.govnih.gov |
Relationship between Pharmacokinetic Parameters and Pharmacodynamic Responses
The pharmacodynamic efficacy of dexketoprofen trometamol is intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption and a dose-proportional exposure. The tromethamine salt formulation enhances the water solubility of dexketoprofen, leading to a swift onset of its analgesic effect, a critical factor in managing acute pain. nbinno.comresearchgate.netresearchgate.net Clinical studies have demonstrated that after oral administration, the time to maximum plasma concentration (Tmax) is typically between 0.25 and 0.75 hours. nih.govnih.gov This rapid attainment of peak plasma levels corresponds with a quick onset of pain relief, often observed within 30 minutes of administration. patsnap.comsaperessere.com
A clear dose-response relationship has been established for dexketoprofen trometamol. Following intramuscular administration of 25 mg and 50 mg doses, a dose proportionality in maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) is observed, indicating a predictable increase in systemic exposure with an increased dose. semanticscholar.orgdrugbank.com However, the relationship with the pharmacodynamic response, particularly analgesia, is more nuanced. Research suggests that while there is a dose-response relationship between 12.5 mg and 25 mg, the superiority of the 25 mg dose is primarily due to a longer duration of action rather than a more intense peak analgesic effect. nih.gov This indicates a potential plateau in the peak analgesic activity at the 25 mg dose. nih.gov The duration of the analgesic effect has been shown to last for approximately 4 to 6 hours. saperessere.com
The pharmacokinetic parameters following single parenteral doses have been well-characterized in healthy volunteers, providing a basis for understanding the exposure that drives the pharmacodynamic responses.
Table 1: Pharmacokinetic Parameters of Dexketoprofen after Single Intramuscular Administration in Healthy Subjects
| Parameter | 25 mg Dose (Mean ± SEM) | 50 mg Dose (Mean ± SEM) |
| Cmax (ng/mL) | 1851 ± 182 | 3813 ± 169 |
| Tmax (h) | 0.17 - 0.75 (range) | 0.17 - 0.75 (range) |
| AUC0-∞ (ng·h/mL) | 3033 ± 193 | 5878 ± 228 |
Data sourced from clinical studies on parenteral dexketoprofen trometamol. semanticscholar.orgdrugbank.com
Table 2: Pharmacokinetic Parameters of Dexketoprofen after a Single 50 mg Intravenous Bolus in Healthy Subjects
| Parameter | Mean ± SEM |
| AUC0-∞ (ng·h/mL) | 9005 ± 422 |
| Clearance (CL) (L/h/kg) | 0.089 ± 0.004 |
| Volume of Distribution (Vss) (L/kg) | 0.104 ± 0.003 |
| Elimination Half-life (t1/2z) (h) | 1.05 ± 0.04 |
Data sourced from clinical studies on parenteral dexketoprofen trometamol. semanticscholar.orgdrugbank.com
Antipyretic Effects and Mechanisms
Fever is typically initiated by pyrogens that lead to the production of cytokines. These cytokines, in turn, stimulate the activity of the cyclooxygenase-2 (COX-2) enzyme in the brain, particularly in the hypothalamus, which is the thermoregulatory center of the body. pathbank.org The increased COX-2 activity leads to a heightened synthesis of prostaglandin (B15479496) E2 (PGE2). pathbank.org PGE2 acts on the hypothalamus to reset the body's temperature set-point to a higher level, resulting in fever.
Dexketoprofen acts by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (B1171923), including PGE2. patsnap.compatsnap.com By reducing the levels of PGE2 in the hypothalamus, dexketoprofen effectively counteracts the pyrogen-induced elevation of the body's temperature set-point. pathbank.orgpatsnap.com This central action results in an increase in peripheral blood flow and vasodilation, which facilitates heat dissipation and the return to a normal body temperature. pathbank.org The antipyretic effect, therefore, is a direct consequence of the same mechanism responsible for its analgesic and anti-inflammatory actions—the inhibition of prostaglandin synthesis. saperessere.com
V. Clinical Efficacy Research and Therapeutic Applications
Analgesic Efficacy in Acute Pain Conditions
Single-dose administration of dexketoprofen (B22426) trometamol has been shown to provide effective analgesia in various acute pain scenarios, including postoperative pain, renal colic, acute musculoskeletal disorders, and dysmenorrhea. nih.gov Its efficacy is comparable to other commonly used NSAIDs and, in some cases, opioids, for moderate to severe acute pain. cochrane.orgdirectivepublications.org A key characteristic of dexketoprofen trometamol is its rapid onset of action, typically providing pain relief within 30 minutes of administration. nih.govnih.gov Furthermore, its use in a multimodal analgesia regimen has been shown to reduce the consumption of opioids in the postoperative setting. nih.gov
The analgesic efficacy of dexketoprofen trometamol has been extensively evaluated in the postoperative setting, particularly following dental and orthopedic surgeries.
In the context of dental surgery , specifically the removal of impacted third molars, dexketoprofen trometamol has demonstrated significant pain relief compared to placebo and comparable efficacy to other analgesics. nih.govnih.gov A systematic review and meta-analysis involving 660 third molar surgeries found that dexketoprofen trometamol provided significantly better pain relief at the 6th postoperative hour compared to other analgesics, as measured by the sum of pain intensity differences (SPID) and total pain relief (TOTPAR). nih.gov One study showed that both 25 mg and 50 mg doses of dexketoprofen produced an analgesic effect within 30 minutes that lasted for 6 hours. nih.gov While another study found rofecoxib (B1684582) to have a longer duration of action, both rofecoxib and dexketoprofen trometamol were effective and well-tolerated for acute pain in a dental pain model. nih.gov
For orthopedic surgery , such as hip or knee replacement, dexketoprofen trometamol has been proven to be an effective component of pain management protocols. nih.govmedscape.com A multicenter, randomized, double-blind study involving 252 patients who underwent hip or knee replacement found that intravenous dexketoprofen trometamol was equivalent to intravenous ketoprofen (B1673614) in terms of analgesic activity. nih.govresearchgate.net The study measured efficacy using the sum of pain intensity differences from 0-8 hours (SAPID0-8h), with no significant differences found between the two groups. medscape.comresearchgate.net A separate randomized clinical trial evaluated a fixed-dose oral combination of dexketoprofen/tramadol (B15222) after total hip arthroplasty, demonstrating superior efficacy over the individual components in managing moderate-to-severe acute pain. nih.govresearchgate.net
Clinical research supports the use of dexketoprofen trometamol for symptomatic relief in painful musculoskeletal conditions like osteoarthritis and acute low back pain.
In patients with osteoarthritis of the knee , studies have shown that dexketoprofen trometamol is more effective than an equivalent enantiomeric dose of ketoprofen and at least as effective as diclofenac (B195802) for short-term symptomatic treatment. nih.govuab.cat One 3-week trial with 183 patients found that the dexketoprofen trometamol group had significantly better outcomes compared to the ketoprofen group, with a physician assessment indicating improvement in 75% of patients on dexketoprofen versus 50% on ketoprofen. nih.gov Another 2-week study comparing dexketoprofen with diclofenac in 115 patients found that dexketoprofen led to a significantly greater reduction in pain as measured on a visual analogue scale (VAS). uab.cat
For acute low back pain , intramuscular dexketoprofen has been shown to provide a clinically relevant analgesic effect. A multicenter, randomized, double-blind study involving 370 outpatients demonstrated that intramuscular dexketoprofen was non-inferior to intramuscular diclofenac. nih.gov Both treatment groups showed a similar and significant improvement in disability as measured by the Roland Disability Questionnaire. nih.gov A more recent study investigating a fixed-dose combination of dexketoprofen and tramadol for moderate to severe acute low back pain found that while the primary endpoint was not met, secondary analyses suggested the combination was superior to tramadol alone and placebo in terms of total pain relief. nih.govresearchgate.net
Dexketoprofen trometamol is an effective treatment for primary dysmenorrhea, the pain associated with menstruation. nbinno.com Its mechanism, which involves inhibiting prostaglandin (B15479496) synthesis, directly targets the cause of menstrual cramps. nbinno.com A randomized, four-way crossover study demonstrated that both 12.5 mg and 25 mg doses of dexketoprofen, as well as ketoprofen 50 mg, significantly reduced pain intensity compared to placebo from one hour up to six hours after administration. nih.govuab.cat Notably, the 12.5 mg dose of dexketoprofen was significantly superior to placebo as early as 30 minutes post-dose, highlighting its rapid onset. nih.govuab.cat Another randomized controlled trial comparing intravenous dexketoprofen with intravenous paracetamol found that while both drugs provided effective pain relief, the improvement in pain scores was statistically better in the dexketoprofen group at 15 and 30 minutes, although the difference was not deemed clinically significant. nih.gov
The intense, acute pain of renal colic has been effectively managed with dexketoprofen trometamol in several clinical studies. Research indicates it is a valuable alternative to other analgesics, including opioids. nih.govmedscape.com A prospective, randomized, double-blind study comparing dexketoprofen trometamol with meperidine hydrochloride found a more significant decrease in pain scores at 30 minutes in the dexketoprofen group. nih.gov Another study comparing intramuscular dexketoprofen to dipyrone (B125322) showed that dexketoprofen had a faster onset of action, with statistically significant differences in pain intensity difference at 15 and 30 minutes post-administration. medscape.com When compared with meperidine and paracetamol, intravenous dexketoprofen trometamol was found to be equally effective as meperidine and superior to paracetamol for renal colic pain relief. signavitae.com
Dexketoprofen trometamol has been investigated as an effective treatment for acute migraine attacks. Its rapid absorption is considered beneficial for this condition. nih.gov A meta-analysis of five randomized controlled trials involving 794 patients concluded that dexketoprofen supplementation was associated with a significant increase in the number of patients who were pain-free at 2 hours and 48 hours compared to a control group. nih.govresearchgate.net A phase II, randomized, double-blind, crossover study found that a 50 mg dose of dexketoprofen significantly increased the prevalence of pain-free episodes at 2 hours compared to placebo (33.8% vs 14.7%). nih.gov Furthermore, studies comparing intravenous dexketoprofen to other intravenous analgesics like paracetamol and ibuprofen (B1674241) for acute migraine attacks found that ibuprofen and dexketoprofen were more effective in reducing pain scores at 15 and 30 minutes compared to paracetamol. eajem.com
The efficacy of dexketoprofen trometamol in managing pain from temporomandibular disorders (TMD) is an area of ongoing clinical investigation. A randomized, double-blind, prospective study was designed to evaluate the efficacy of dexketoprofen trometamol alone and in combination with other agents for TMD-related pain. clinicaltrials.govveeva.com The study planned to compare dexketoprofen alone with combinations of dexketoprofen plus thiocolchicoside (B1682803) and dexketoprofen plus paracetamol against a paracetamol control group in 200 patients over a 3-month follow-up period. clinicaltrials.govmedpath.com The aim of such research is to determine more effective pharmacological treatment options for the pain associated with these common disorders. clinicaltrials.govveeva.com
Comparative Efficacy Studies with Other Analgesics
The analgesic efficacy of dexketoprofen trometamol has been rigorously evaluated against a wide spectrum of other pain-relieving medications, including other non-steroidal anti-inflammatory drugs (NSAIDs), opioids, paracetamol, and local anesthetics.
Comparative studies have demonstrated that dexketoprofen trometamol offers a favorable efficacy profile, often characterized by a rapid onset of action and potent analgesic effects.
Ketoprofen : As the S-(+)-enantiomer of ketoprofen, dexketoprofen has been shown to be more effective than racemic ketoprofen at an equivalent enantiomeric dose for the symptomatic treatment of knee osteoarthritis researchgate.net. In postoperative dental pain, dexketoprofen (25 mg and 50 mg) provided analgesia within 30 minutes, a faster onset compared to ketoprofen 50 mg, while being at least as effective jceionline.org. Studies on postoperative pain after orthopedic surgery found that intravenous dexketoprofen trometamol (50 mg) and ketoprofen (100 mg) had equivalent analgesic activity journalagent.comsignavitae.com.
Ibuprofen : In the context of acute pain, such as after oral surgery, dexketoprofen has demonstrated greater analgesic efficacy within the first hour compared to ibuprofen nih.gov. Conversely, for pain associated with long-bone fractures, 800 mg of ibuprofen showed superior analgesic efficacy at 60 and 120 minutes nih.gov. A retrospective study on postoperative pain after hip surgery concluded that intravenous ibuprofen and dexketoprofen provided equivalent acute pain control semanticscholar.org. For acute low back pain, no significant difference in pain efficacy was noted between intravenous dexketoprofen, ibuprofen, and paracetamol bmj.com. The rapid action of dexketoprofen often makes it a preferred choice for acute pain conditions requiring immediate relief directivepublications.orgnih.gov.
Diclofenac : In the treatment of non-specific low back pain, a retrospective analysis showed that dexketoprofen resulted in significantly lower pain intensity values and disability index scores from the first week of treatment onwards compared to diclofenac nih.govnih.gov. For knee osteoarthritis, oral dexketoprofen was found to be at least as effective as diclofenac, with one study reporting a greater reduction in pain on the visual analogue scale (VAS) signavitae.comoup.comnih.gov. Following third molar surgery, both drugs showed similar efficacy in pain control, though dexketoprofen use was associated with less need for rescue analgesia saperessere.com.
COX-2 Inhibitors (Celecoxib, Etoricoxib (B1671761), Parecoxib) : While direct comparative trials are limited, indirect comparisons from meta-analyses suggest that the efficacy of single-dose dexketoprofen trometamol is consistent with that of celecoxib (B62257) and etoricoxib in acute pain settings ugr.esunirioja.es. A study on patients undergoing hip arthroplasty found that a single dose of intravenous dexketoprofen or oral etoricoxib provided a similar anti-inflammatory and analgesic response, with both drugs readily entering the central nervous system nih.govichgcp.net. In a study on postoperative pain after cesarean section, parecoxib (B1662503) and dexketoprofen, when combined with paracetamol, showed no statistical differences in pain intensity or the need for additional analgesics clinconnect.ionih.gov.
Lornoxicam (B1675139) : In major orthopedic surgery, intravenous dexketoprofen was found to be superior to lornoxicam in terms of both analgesic efficacy and opioid-sparing effects bmj.comnih.gov. For post-cesarean delivery pain, dexketoprofen demonstrated greater analgesic efficacy in the early postoperative period balkanmedicaljournal.org. However, in the treatment of renal colic, while both were effective, lornoxicam showed a faster rate of VAS score reduction in the first 30 minutes nih.gov.
Tenoxicam (B611289) : A comparative study in patients with renal colic found that intravenous tenoxicam, lornoxicam, and dexketoprofen were all effective, with similar pain score reductions at 5, 15, and 120 minutes nih.govamanote.com. In contrast, for severe pain due to primary dysmenorrhea, intravenous dexketoprofen was found to be a more effective drug than intravenous tenoxicam, with significantly lower VAS scores after 30 minutes and a lower need for rescue analgesics nih.govsignavitae.com.
Interactive Data Table: Comparative Efficacy of Dexketoprofen vs. Other NSAIDs
| Condition | Comparator | Key Finding |
|---|---|---|
| Knee Osteoarthritis | Ketoprofen | Dexketoprofen 25 mg tid was more effective than ketoprofen 50 mg tid researchgate.net. |
| Postoperative Dental Pain | Ketoprofen | Dexketoprofen had a faster onset of action and was at least as effective as ketoprofen jceionline.org. |
| Long Bone Fracture Pain | Ibuprofen | Ibuprofen 800 mg was superior at 60 and 120 minutes nih.gov. |
| Non-specific Low Back Pain | Diclofenac | Dexketoprofen group showed significantly lower pain and disability scores nih.govnih.gov. |
| Major Orthopedic Surgery | Lornoxicam | Dexketoprofen was superior in analgesic efficacy and opioid consumption bmj.comnih.gov. |
| Primary Dysmenorrhea | Tenoxicam | IV dexketoprofen was more effective than IV tenoxicam nih.govsignavitae.com. |
| Renal Colic | Lornoxicam, Tenoxicam | All three were effective; lornoxicam had the fastest onset of pain reduction nih.gov. |
| Post-Cesarean Section | Parecoxib | No significant difference in pain intensity when combined with paracetamol clinconnect.io. |
Dexketoprofen has been compared to various opioids, often demonstrating comparable analgesia with a more favorable side effect profile, making it a viable alternative in certain clinical scenarios.
Meperidine : In the management of acute renal colic, dexketoprofen trometamol has shown better analgesic efficacy compared to meperidine hydrochloride nih.gov. Another study on renal colic found that intravenous dexketoprofen and meperidine were equally effective and both were superior to paracetamol; however, adverse effects were significantly more common in the meperidine group signavitae.comsemanticscholar.orgsignavitae.comclinconnect.io.
Tramadol : A fixed-dose combination of tramadol/dexketoprofen (75mg/25mg) was shown to be superior to tramadol/paracetamol (75mg/650mg) in relieving moderate to severe acute pain after third molar surgery, with a faster onset and more durable analgesia nih.gov. When used for pre-emptive analgesia in patients undergoing laparoscopic cholecystectomy, dexketoprofen and tramadol were found to have similar postoperative analgesic efficacy jceionline.org. A review article noted that complex preparations of dexketoprofen and tramadol are highly effective in treating acute pain iasp-pain.org.
Morphine : For acute mechanical low back pain in the emergency department, intravenous paracetamol, dexketoprofen, and morphine were not found to be superior to one another, although morphine did reduce pain slightly more than dexketoprofen at 30 minutes bmj.com. In a study on postoperative pain after major orthopedic surgery, the use of intramuscular dexketoprofen resulted in a significant opioid-sparing effect, reducing the mean cumulative amount of morphine required by approximately one-third compared to placebo nih.gov.
Interactive Data Table: Dexketoprofen vs. Opioids
| Condition | Comparator | Key Finding |
|---|---|---|
| Renal Colic | Meperidine | Dexketoprofen showed better nih.gov or equal efficacy with fewer adverse effects semanticscholar.orgsignavitae.com. |
| Postoperative Pain (3rd Molar) | Tramadol/Paracetamol | Tramadol/Dexketoprofen combination was superior nih.gov. |
| Pre-emptive Analgesia (Laparoscopic Cholecystectomy) | Tramadol | Similar postoperative analgesic efficacy jceionline.org. |
| Acute Low Back Pain | Morphine | No significant difference in efficacy among dexketoprofen, morphine, and paracetamol bmj.com. |
Clinical trials comparing dexketoprofen to paracetamol (acetaminophen) have yielded varying results depending on the pain model studied.
In the context of renal colic, intravenous dexketoprofen was found to be more effective than intravenous paracetamol signavitae.comsemanticscholar.orgsignavitae.com.
For non-traumatic musculoskeletal pain, intravenous dexketoprofen achieved superior analgesia compared to intravenous paracetamol nih.gov.
A study on pain induced by sore throat also found intravenous dexketoprofen to be more effective than intravenous paracetamol ichgcp.net.
However, in the treatment of acute migraine attacks and primary dysmenorrhea, intravenous dexketoprofen and paracetamol appeared to produce equivalent pain relief bmj.combalkanmedicaljournal.org. One study on dysmenorrhea noted a statistically significant but not clinically significant better pain improvement with dexketoprofen balkanmedicaljournal.org.
In a multimodal analgesia regimen following abdominal hysterectomy, both dexketoprofen and paracetamol significantly reduced total morphine consumption compared to placebo, with no significant difference between the two active drugs nih.gov.
When used pre-emptively for lumbar disc surgery, dexketoprofen 25 mg was associated with a 35% decrease in 24-hour morphine consumption compared to placebo, whereas paracetamol 500 mg did not demonstrate a significant opioid-sparing effect journalagent.comnih.gov.
Interactive Data Table: Dexketoprofen vs. Paracetamol
| Condition | Route | Key Finding |
|---|---|---|
| Renal Colic | IV | Dexketoprofen was more effective signavitae.comsemanticscholar.orgsignavitae.com. |
| Musculoskeletal Pain | IV | Dexketoprofen achieved superior analgesia nih.gov. |
| Sore Throat | IV | Dexketoprofen was more effective ichgcp.net. |
| Acute Migraine | IV | Equivalent pain relief bmj.com. |
| Primary Dysmenorrhea | IV | Equivalent pain relief (slight statistical, not clinical, benefit for dexketoprofen) balkanmedicaljournal.org. |
| Post-hysterectomy (Multimodal) | IV | Both reduced morphine use vs. placebo; no difference between them nih.gov. |
| Pre-emptive (Lumbar Surgery) | Oral | Dexketoprofen showed significant opioid-sparing effect; paracetamol did not journalagent.comnih.gov. |
Research has explored the utility of dexketoprofen as an adjunct to local anesthetics to enhance regional anesthesia.
A prospective, randomized, placebo-controlled study evaluated dexketoprofen as an adjunct to lidocaine (B1675312) for intravenous regional anaesthesia (IVRA) researchgate.netnih.gov. The addition of dexketoprofen to the lidocaine solution resulted in a more rapid onset of sensory and motor block, longer recovery time, and decreased intra- and postoperative pain scores and paracetamol use compared to the control group researchgate.netnih.gov.
Another study comparing dexketoprofen and paracetamol as adjuvants to lidocaine in IVRA found that both adjuvants improved the anesthetic block and reduced postoperative analgesic needs compared to lidocaine alone, with no significant difference between the dexketoprofen and paracetamol groups nih.govnih.gov.
A 2021 review of literature from 2018 onwards concluded that dexketoprofen produces similar analgesic effects to lidocaine and dexmedetomidine (B676) iasp-pain.org.
Multimodal Analgesia Regimens and Opioid-Sparing Effects
A cornerstone of modern pain management is the concept of multimodal analgesia, which involves using a combination of analgesic agents that act via different mechanisms to improve pain relief and reduce opioid-related side effects. Dexketoprofen trometamol is frequently incorporated into such regimens due to its demonstrated opioid-sparing capabilities nih.govtandfonline.comnih.gov.
Studies have consistently shown that the perioperative administration of dexketoprofen significantly reduces the consumption of opioids like morphine in the postoperative period journalagent.comnih.govnih.govnih.gov. For instance, after major orthopedic surgery, intramuscular dexketoprofen reduced the 24-hour morphine consumption by about one-third compared to placebo nih.gov. Similarly, pre-emptive oral dexketoprofen for lumbar disc surgery led to a 35% reduction in morphine use nih.gov.
The combination of dexketoprofen with the centrally acting analgesic tramadol has been specifically developed as a fixed-dose combination to provide effective multimodal analgesia saperessere.comtandfonline.com. This combination targets both peripheral and central pain pathways, offering superior analgesia compared to monotherapy and reducing the need for higher doses of opioids signavitae.com.
The opioid-sparing effect of NSAIDs like dexketoprofen is a key advantage, leading to a reduction in opioid-related adverse events such as nausea and vomiting saperessere.comtandfonline.com. This effect is reportedly not observed to the same extent with selective COX-2 inhibitors or paracetamol saperessere.comtandfonline.com.
Pre-emptive Analgesia Research
Pre-emptive analgesia is an antinociceptive treatment that prevents the establishment of altered central processing of afferent input from injuries. Dexketoprofen has been investigated for this purpose, with studies suggesting that its administration before surgical incision can lead to improved postoperative pain control.
In patients undergoing lumbar disc surgery, a pre-emptive single oral dose of dexketoprofen 25 mg was associated with a significant decrease in morphine consumption over the first 24 hours post-surgery compared to placebo journalagent.comnih.gov.
A randomized controlled trial involving patients undergoing orthognathic (double jaw) surgery found that pre-emptive intravenous administration of dexketoprofen provided an adequate analgesic effect, significantly decreasing postoperative pain scores and reducing tramadol consumption by 25.9% compared to the placebo group nih.gov.
For dental implant surgery, the pre-emptive oral use of 25 mg of soluble dexketoprofen 15 minutes before the procedure was shown to reduce the severity of immediate postoperative pain nih.gov.
In laparoscopic cholecystectomy, pre-emptive administration of both intravenous ibuprofen and dexketoprofen reduced postoperative pain scores and opioid consumption, particularly in the early postoperative period, with no significant difference in efficacy between the two drugs medrxiv.orgresearchgate.net.
Vi. Safety and Tolerability Profile in Clinical Research
Adverse Event Incidence and Spectrum
Clinical research indicates that dexketoprofen (B22426) trometamol is well tolerated in the short-term treatment of acute pain. nih.govresearchgate.net A large-scale, prospective cohort study involving 7,337 patients in a primary care setting assessed the safety profile of oral dexketoprofen compared to other commonly prescribed analgesics. nih.gov The study found that dexketoprofen had one of the lowest prevalences of adverse events (AEs). nih.gov
The most frequently observed AEs were related to the gastrointestinal tract, followed by the nervous system and skin. nih.gov Most reported AEs were of mild to moderate intensity. nih.gov In a systematic review of 35 trials with over 6,380 patients, adverse event withdrawal rates were generally low, particularly in studies on postoperative pain, and no serious adverse events were reported. nih.gov Another study comparing dexketoprofen to ketoprofen (B1673614) and a placebo after dental surgery also noted no serious adverse events and no significant differences in the incidence of AEs between the treatment groups. nih.gov
| Adverse Event Category | Prevalence in NSAID Treatment (%) | Notes |
|---|---|---|
| Gastrointestinal Tract | 3.5% | Represents 84% of all adverse events reported in the study. nih.gov |
| Nervous System | 0.4% | Second most frequent category of adverse events. nih.gov |
| Skin | 0.1% | Third most frequent category of adverse events. nih.gov |
Gastrointestinal Tolerability Studies
Gastrointestinal (GI) events are the most common AEs associated with NSAID treatment, and dexketoprofen is no exception. nih.gov Common GI side effects can include stomach pain, nausea, and vomiting. patsnap.comjcpsp.pk More severe issues such as gastritis or peptic ulcers are a risk, particularly with higher doses or prolonged use. patsnap.com
In a large cohort study, GI-related AEs accounted for 84% of all reported adverse events during NSAID treatment. nih.gov The study calculated the odds ratios for GI adverse events for several analgesics, providing a comparative perspective on GI tolerability. When compared to a reference group (metamizole-paracetamol), dexketoprofen showed a favorable GI safety profile relative to other NSAIDs like aceclofenac-diclofenac. nih.gov
| Drug/Drug Group | Odds Ratio for Gastrointestinal AEs (95% CI) |
|---|---|
| Metamizole-Paracetamol | Reference |
| Dexketoprofen | 1.30 (0.77-2.19) nih.gov |
| Ibuprofen (B1674241) and Dexibuprofen | 1.57 (0.79-3.13) nih.gov |
| Naproxen | 2.31 (0.64-8.27) nih.gov |
| Piroxicam | 2.63 (0.85-8.15) nih.gov |
| Aceclofenac-Diclofenac | 3.37 (1.87-6.06) nih.gov |
Hepatic and Renal Function Assessments
The impact of dexketoprofen trometamol on hepatic and renal function has been assessed in specific pharmacokinetic studies. In a study involving volunteers with mild (Child-Pugh A) and moderate (Child-Pugh B) hepatic impairment, no serious adverse events or clinically significant abnormalities in laboratory tests were observed after single and repeated doses. portico.org However, researchers noted a trend toward reduced urinary excretion of conjugated dexketoprofen in these patients, leading to a conservative recommendation for dose adjustment in individuals with impaired liver function. portico.orgresearchgate.net
Similarly, a study in subjects with mild to moderate chronic renal insufficiency found no serious adverse events. researchgate.netnih.gov While the urinary excretion of unchanged dexketoprofen was similar across groups, the excretion of conjugated dexketoprofen decreased in subjects with renal impairment. researchgate.netnih.gov This finding also prompted a conservative recommendation for dose adjustment in this patient population. researchgate.netnih.gov Although generally considered safe for short-term use in healthy individuals, prolonged use may necessitate dose adjustments in those with pre-existing renal or hepatic conditions. centurionhealthcare.com
Cardiovascular Safety Research
The cardiovascular safety of NSAIDs as a class is a subject of regulatory concern. nih.gov Like other NSAIDs, dexketoprofen has been associated with a potential risk of cardiovascular events, especially with long-term use or at high doses. patsnap.comcenturionhealthcare.com The European Medicines Agency advises caution when using dexketoprofen for extended periods, particularly in patients with existing cardiovascular problems. centurionhealthcare.com
A systematic review of dexketoprofen trials, which were predominantly of short duration, concluded that no definitive statements could be made about serious cardiovascular events due to their low incidence in short-term studies. nih.gov There is, however, a case report in the literature of Kounis syndrome, an allergic myocardial infarction, occurring after an intravenous infusion of dexketoprofen. nih.gov This highlights a rare but serious potential cardiovascular adverse event. nih.gov
Central Nervous System Related Adverse Events
Adverse events related to the central nervous system (CNS) are the second most frequently reported category after gastrointestinal issues, although they occur at a much lower rate. nih.gov In a large-scale study, nervous system-related AEs were reported in 0.4% of patients taking NSAIDs. nih.gov Commonly reported CNS side effects include dizziness, headache, and drowsiness. patsnap.com These effects can potentially impair a person's ability to perform tasks that require mental alertness. patsnap.com
Long-term Safety and Tolerability Considerations (Short-term studies prevalent)
The vast majority of clinical research on dexketoprofen trometamol has focused on its efficacy and safety in the context of short-term pain management. nih.govnih.govcenturionhealthcare.com A systematic review noted that most clinical trials lasted for a week or less, with studies in arthritis patients extending to only three weeks. nih.gov
Vii. Pharmacogenetics and Individual Variability in Response
Genetic Polymorphisms Affecting Metabolism (e.g., CYP2C8, CYP2C9)
Dexketoprofen (B22426) is the pharmacologically active (S)-(+)-enantiomer of racemic ketoprofen (B1673614). nih.govnih.gov Its primary route of metabolism is glucuronidation, with cytochrome P450 (CYP) enzymes playing a what is believed to be a secondary role. nih.govresearchgate.net This contrasts with many other nonsteroidal anti-inflammatory drugs (NSAIDs) where metabolism via CYP enzymes, particularly CYP2C9, is a major pathway. nih.govnih.gov
Despite the secondary role of CYP enzymes, research has explored the potential influence of genetic polymorphisms in these enzymes on dexketoprofen's pharmacokinetics. A key study investigated the impact of 46 single nucleotide polymorphisms (SNPs) in 14 genes, including those encoding metabolizing enzymes (like CYP2C8 and CYP2C9) and transporters, in 85 healthy volunteers. nih.govprimepgx.com The results showed that genetic variations in CYP2C8 and CYP2C9 were unrelated to the variability in dexketoprofen's pharmacokinetics. nih.govresearchgate.netprimepgx.com Similarly, polymorphisms in CYP2A6, CYP2C19, CYP3A4, CYP3A5, and UGT1A1 also showed no significant association. nih.govresearchgate.net
While the study concluded that there isn't a clear pharmacogenetic predictor that would currently justify individualized therapy based on genotyping, it did note some minor associations. nih.govprimepgx.com For instance, polymorphisms in CYP1A2, CYP2B6, and CYP2D6 showed some relation to drug accumulation in univariate analysis, though these effects were small and did not hold up in multivariate analysis. primepgx.comfrontiersin.org The current body of evidence does not support inclusion of dexketoprofen in pharmacogenetic guidelines for NSAIDs, which often focus on CYP2C9 phenotypes for drugs like ibuprofen (B1674241). nih.gov Further research is needed to confirm the potential roles of SNPs in genes like CYP2B6, CYP2D6, CYP1A2, and the transporter gene ABCB1 on the pharmacokinetic variability of dexketoprofen. nih.govresearchgate.netprimepgx.com
| Gene | Polymorphism Type | Association with Dexketoprofen Pharmacokinetics | Reference |
|---|---|---|---|
| CYP2C8 | Metabolizing Enzyme | Unrelated to pharmacokinetic variability | nih.govresearchgate.netnih.gov |
| CYP2C9 | Metabolizing Enzyme | Unrelated to pharmacokinetic variability | nih.govresearchgate.netnih.gov |
| CYP1A2 | Metabolizing Enzyme | Minor association with drug accumulation (univariate analysis only) | nih.govprimepgx.com |
| CYP2B6 | Metabolizing Enzyme | Minor association with drug accumulation (univariate analysis only) | nih.govprimepgx.com |
| CYP2D6 | Metabolizing Enzyme | Minor association with drug accumulation (univariate analysis only) | nih.govprimepgx.com |
| ABCB1 | Transporter | Alleles related to lower Cmax/DW and AUC/DW | nih.govprimepgx.com |
| Other (CYP3A5, CYP2C19, CYP3A4, CYP2A6, UGT1A1, ABCC2, SLC22A1, SLCO1B1) | Metabolizing Enzymes & Transporters | Unrelated to pharmacokinetic variability | nih.govresearchgate.net |
Inter-individual Variability in Pharmacokinetic and Pharmacodynamic Parameters
Genetics contributes significantly to the inter-individual variability observed in drug response. nih.gov For dexketoprofen, pharmacokinetic variability has been observed based on factors other than enzyme polymorphisms.
One study identified sex as a source of variability, with women demonstrating lower area under the curve (AUC) values (adjusted for dose/weight) and higher volume of distribution and clearance rates compared to men. primepgx.comnih.gov
Variability can also stem from polymorphisms in transporter genes. The ATP Binding Cassette (ABC) family of transporters influences the distribution of many drugs. nih.gov For dexketoprofen, certain alleles of the ABCB1 gene (C1236TT, C3435TT, and G2677A/TA/T) were linked to a lower maximum plasma concentration (Cmax) adjusted for dose and weight. nih.govprimepgx.com
Research in Specific Patient Populations (e.g., Elderly, Renally Impaired, Hepatically Impaired)
Pharmacokinetic parameters of NSAIDs can be significantly altered in certain patient groups, including the elderly and those with renal or hepatic disease. portico.org This necessitates careful consideration in these populations, as they may be more susceptible to adverse drug reactions. portico.orgportico.org
Elderly
Physiological changes associated with aging can alter drug disposition. portico.org Studies comparing the pharmacokinetics of dexketoprofen trometamol in elderly subjects versus younger volunteers have found significant differences. Following both single and repeated oral doses, elderly subjects showed significantly increased exposure to the drug. portico.orgnih.govresearchgate.net Specifically, the area under the curve (AUC) and elimination half-life (t1/2,z) were higher, while the total body clearance (CL/F) was lower. portico.orgnih.govresearchgate.net These findings indicate that the elimination of dexketoprofen is reduced in the elderly population. nih.govresearchgate.net Despite the reduced elimination, studies did not observe drug accumulation in plasma after repeated dosing. nih.gov
| Parameter | Young Subjects (mean ± SD) | Elderly Subjects (mean ± SD) | P-value |
|---|---|---|---|
| AUC (ng·h/ml) | 3605.4 ± 897.9 | 5106.6 ± 1873.0 | p = 0.015 |
| t1/2,z (h) | 1.12 ± 0.20 | 1.59 ± 0.40 | p < 0.001 |
| CL/F (ml/min/kg) | 1.63 ± 0.36 | 1.11 ± 0.29 | p < 0.001 |
Data sourced from: nih.govresearchgate.net
Renally Impaired
The influence of mild to moderate chronic renal insufficiency on dexketoprofen pharmacokinetics has been evaluated. nih.govresearchgate.net In a study involving subjects with mild or moderate renal impairment compared to healthy controls, renal insufficiency was associated with increased peak plasma concentrations (Cmax). nih.govresearchgate.net The Cmax increased by approximately 22% in subjects with mild renal dysfunction and 37% in those with moderate renal dysfunction. nih.gov While the urinary excretion of unchanged dexketoprofen was similar across all groups, the excretion of the conjugated metabolite was decreased in subjects with renal impairment. nih.govresearchgate.net These changes suggest that impaired renal function affects the elimination of dexketoprofen's metabolite.
| Parameter | Healthy Subjects | Mild Renal Impairment | Moderate Renal Impairment |
|---|---|---|---|
| Cmax Increase vs. Healthy | - | ~22% | ~37% (p < 0.05) |
| Urinary Excretion of Unchanged Drug | Similar | Similar | Similar |
| Urinary Excretion of Conjugated Drug | Baseline | Decreased | Decreased |
Data sourced from: nih.govresearchgate.net
Hepatically Impaired
Since many NSAIDs are eliminated primarily through hepatic biotransformation, liver impairment can significantly alter their metabolism. portico.org A study on dexketoprofen trometamol compared its pharmacokinetics in subjects with normal liver function to those with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment. nih.gov Following single and repeated doses, no statistically significant differences were found in the main pharmacokinetic parameters like Cmax and AUC between the groups, and no drug accumulation was observed. portico.orgnih.gov However, the study did note a trend towards reduced urinary excretion of conjugated dexketoprofen in patients with hepatic impairment, which was more pronounced in the moderate (Child-Pugh B) group compared to the mild (Child-Pugh A) group. nih.gov
| Parameter | Healthy Subjects (mean ± SEM) | Child-Pugh A (mean ± SEM) | Child-Pugh B (mean ± SEM) |
|---|---|---|---|
| Cmax (ng/ml) | 3027.7 ± 429.3 | 2856.3 ± 340.3 | 1937.2 ± 328.0 |
| AUC0-x (ng·h/ml) | 3778.0 ± 439.0 | 4890.4 ± 539.1 | 3985.0 ± 712.0 |
| Median Urinary Excretion of Conjugated Dexketoprofen (% of dose) | 67.1% | 60.9% | 47.7% |
Data sourced from: nih.gov
Viii. Future Research Directions and Emerging Applications
Development of Novel Formulations and Delivery Systems
Research into new formulations of dexketoprofen (B22426) trometamol aims to enhance its delivery, improve patient compliance, and target specific sites of action. A significant area of development involves creating novel physical forms of the active ingredient itself.
Polymorphic Forms: A novel, stable polymorphic form of dexketoprofen trometamol, designated as Form A, has been developed. google.comgoogle.com This form is particularly suited for the preparation of solid oral pharmaceutical dosage forms, especially tablets created by direct compression. google.comgoogle.com It is characterized by its stability, as another identified form (Form B) was found to be unstable and would unpredictably convert to the more stable Form A over time. google.com
Nanoparticle Formulations: To create controlled-release drug delivery systems, dexketoprofen trometamol-loaded polymeric nanoparticles have been prepared using a nano spray-dryer with Eudragit® RL 100. researchgate.net Characterization of these nanoparticles revealed sizes ranging from 475.5 to 798.7 nm and a spherical shape. researchgate.net These formulations are being investigated for their potential to prolong the analgesic activity of the drug. researchgate.net
Topical Delivery Systems: Novel topical formulations are being developed to provide localized pain relief. These include:
Emulgel Formulations: These combine an emulsion and a gel, aiming to enhance topical drug delivery. visionpublisher.info
Cubosomal Topical Gels: Cubosomes are being explored as a potential drug loading carrier. ijpsjournal.com A study on a dexketoprofen trometamol cubosomal gel showed it could overcome drawbacks of oral administration, such as a short half-life and first-pass metabolism, by providing extended drug release over 24 hours. ijpsjournal.com
| Formulation Type | Key Features | Research Focus |
|---|---|---|
| Polymorph Form A | Stable crystalline structure. Suitable for direct compression tablets. | Improving manufacturing and stability of solid oral dosage forms. google.comgoogle.com |
| Eudragit® RL 100 Nanoparticles | Particle size: 475.5-798.7 nm. Spherical shape. Prepared by nano spray-drying. | Developing controlled-release systems to prolong analgesic effect. researchgate.net |
| Emulgel | Combination of an emulsion and a gel. | Enhancing topical drug delivery for localized action. visionpublisher.info |
| Cubosomal Topical Gel | Nanoparticulate carrier system. Provides extended release. | Overcoming limitations of oral dosage forms (e.g., short half-life). ijpsjournal.com |
Extended-Release Formulations Research
Given the short biological half-life of dexketoprofen trometamol, which necessitates frequent dosing to maintain its therapeutic effect, the development of extended-release formulations is a key research priority. scielo.brresearchgate.net The goal is to minimize the number of daily doses and potential side effects. scielo.brresearchgate.net
Matrix-Type Tablets: Controlled-release matrix tablets have been designed using various polymers, including hydroxypropyl methylcellulose (B11928114) (HPMC), Eudragit RS, and Carbopol. scielo.brresearchgate.net Studies have investigated the effects of these different polymers on the drug's release profile. scielo.brresearchgate.net In vivo studies have shown that these tablets can release the drug over a longer period, making them potentially more effective and convenient. scielo.br
Site-Specific Release Systems: A significant challenge in developing extended-release formulations for a highly soluble and rapidly eliminated drug like dexketoprofen trometamol is ensuring absorption from the lower gastrointestinal tract. nih.gov To address this, a combined site-specific release retardant mini-matrix tablet (C-SSRRMT) system has been developed for once-daily administration. nih.gov This system consists of:
Stomach-specific coated mini-tablets for immediate release.
Mini-matrix tablets coated with pH-responsive materials for site-specific delivery in the duodenojejunal and ileocecal regions.
This combined formulation demonstrated a constant in vitro release rate of approximately 6 mg/h and showed bioequivalence to three successive doses of an immediate-release tablet in human volunteers. nih.gov
Nanoparticle and Topical Gels: As mentioned previously, novel formulations such as Eudragit® RL 100 nanoparticles and cubosomal topical gels have also shown extended-release properties in in-vitro studies. researchgate.netijpsjournal.com The optimized cubosomal gel formulation demonstrated a drug release of up to 92.24% over a 24-hour period. ijpsjournal.com
Combination Therapies for Enhanced Efficacy and Reduced Adverse Effects
To enhance analgesic efficacy, particularly in moderate-to-severe pain, research has focused on combining dexketoprofen trometamol with other analgesics that have complementary mechanisms of action. tandfonline.com This multimodal approach can provide more effective pain relief at lower doses of the individual agents, potentially reducing the risk of adverse events. tandfonline.com
Combination with Tramadol (B15222): The most extensively studied combination is with tramadol hydrochloride, an opioid analgesic. tandfonline.comnih.gov A fixed-dose combination of dexketoprofen trometamol 25 mg and tramadol hydrochloride 75 mg has been shown to provide good analgesia with a rapid onset and long duration of action in models of moderate to severe pain, such as after third molar extraction. tandfonline.comnih.gov
A randomized, double-blind trial involving 606 patients found that the 25 mg/75 mg dexketoprofen/tramadol combination resulted in the highest percentage of responders (72%) compared to the individual components or placebo. nih.gov
This combination offers a comprehensive approach by targeting pain through a central analgesic effect (tramadol), a peripheral analgesic effect, and anti-inflammatory activity (dexketoprofen). tandfonline.com
Combination with Paracetamol: The combination of dexketoprofen with paracetamol is also utilized in multimodal analgesia. fabad.org.tr Research in this area has included the development of analytical methods to simultaneously quantify both drugs in effervescent tablet formulations, indicating the clinical use and manufacturing of such combinations. fabad.org.tr
| Combination | Study Model | Key Finding | Source |
|---|---|---|---|
| Dexketoprofen (25 mg) + Tramadol (75 mg) | Post-third molar extraction pain | Highest percentage of responders (72%) among ten treatment arms. Provided rapid onset and long duration of analgesia. | nih.gov |
| Dexketoprofen + Tramadol (Fixed-Dose) | Review of clinical evidence | Provides a multimodal approach (central/peripheral analgesia and anti-inflammatory action). | tandfonline.com |
| Dexketoprofen + Paracetamol | Pharmaceutical formulation analysis | Development of methods for simultaneous quantification in effervescent tablets. | fabad.org.tr |
Exploration of New Therapeutic Indications (e.g., Epilepsy, Oncology)
Beyond its established use in pain management, preliminary research suggests potential new therapeutic roles for dexketoprofen trometamol in other clinical areas, including epilepsy and oncology.
Epilepsy: The known relationship between inflammation and epilepsy, specifically the increase in cyclooxygenase (COX) levels, has prompted investigation into the anticonvulsant effects of dexketoprofen. nih.gov A study using a pentylenetetrazol-induced seizure model in rats demonstrated that dexketoprofen possesses an antiepileptic feature. nih.gov The research found a significant difference in seizure severity, onset time of myoclonic jerks, and spike percentage in electroencephalogram (EEG) recordings in rats treated with dexketoprofen. nih.gov The study concluded that dexketoprofen shows an anticonvulsant effect that increases with the dose, suggesting it could be a preferable non-steroidal anti-inflammatory drug (NSAID) for use in epileptic patients. nih.gov
Oncology: Dexketoprofen trometamol has been explored in cancer therapy, not just for pain management but as part of a combination treatment strategy. scielo.br It has been used in conjunction with the anticancer drug imatinib (B729) mesylate with the aim of minimizing tumor size and reducing pain in patients. scielo.br This has led to the development of specific analytical methods to simultaneously measure both drugs in various media, supporting further research into this potential combination therapy. scielo.br
Real-World Evidence and Post-Marketing Surveillance Research
Post-marketing surveillance and the collection of real-world evidence (RWE) are essential for understanding a drug's performance in a broader, more diverse patient population than is typically included in clinical trials. bakertilly.comresearchgate.net RWE is derived from sources like electronic medical records and administrative claims data and is used to monitor safety and efficacy in everyday clinical practice. bakertilly.comfdli.org
A large prospective cohort study was conducted to assess the safety profile of oral dexketoprofen trometamol in a primary care setting. nih.gov The study included 7,337 patients being treated for acute pain from various causes, including musculoskeletal disorders, headache, and odontalgia. nih.gov The tolerability of dexketoprofen was compared with other commonly prescribed analgesics like diclofenac (B195802), ibuprofen (B1674241), and paracetamol. nih.gov The results showed that dexketoprofen had one of the lowest prevalences of adverse events (3.6%), confirming its safety in real-world conditions and supporting its use as a first-line treatment for its approved indications. nih.gov
Advanced Analytical Methods for Detection and Quantification
The development of robust and sensitive analytical methods is fundamental for pharmaceutical research, quality control, and clinical monitoring. Various advanced methods have been developed and validated for the detection and quantification of dexketoprofen trometamol, both alone and in combination with other drugs.
Chromatographic Methods: Ultra Performance Liquid Chromatography (UPLC) is a highly reliable and sensitive method that has been developed for the determination of dexketoprofen trometamol. nih.govturkjps.org Validated UPLC methods can accurately quantify the drug in various solutions and are characterized by short analysis times. nih.govturkjps.org Specific UPLC methods have also been established for the simultaneous determination of dexketoprofen and other drugs, such as imatinib mesylate, in complex biological media like Dulbecco's Modified Eagle Medium (DMEM). scielo.br
Spectrophotometric Methods: For analyzing combination drug products, several spectrophotometric methods have been developed. These include:
First derivative and dual wavelength spectrophotometry: These methods have been validated for the simultaneous determination of dexketoprofen trometamol and tramadol HCl in binary mixtures. researchgate.net
Chemometrics-assisted spectrophotometry: Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression have been successfully applied for the simultaneous quantification of dexketoprofen and paracetamol in effervescent tablet formulations, offering a reliable and cost-effective alternative to HPLC for routine quality control. fabad.org.tr
| Method | Analyte(s) | Key Parameters / Features | Application |
|---|---|---|---|
| Ultra Performance Liquid Chromatography (UPLC) | Dexketoprofen trometamol | Retention Time: 0.734 min; UV Detection: 254 nm; Flow Rate: 0.25 mL/min. | Quantification in drug solutions. nih.govturkjps.org |
| UPLC | Dexketoprofen trometamol & Imatinib mesylate | Isocratic elution; BEH C-18 column. | Simultaneous determination in various media, including cell culture medium. scielo.br |
| First Derivative Spectrophotometry | Dexketoprofen trometamol & Tramadol HCl | Measurement at 242 nm for dexketoprofen. | Simultaneous determination in binary mixtures. researchgate.net |
| Dual Wavelength Spectrophotometry | Dexketoprofen trometamol & Tramadol HCl | Absorbance difference measurement (259 nm & 281.6 nm for dexketoprofen). | Simultaneous determination in binary mixtures. researchgate.net |
| Chemometrics-Assisted Spectrophotometry (PCR/PLS) | Dexketoprofen & Paracetamol | Uses spectral data from 220-320 nm to build predictive models. | Simultaneous quantification in effervescent tablets for quality control. fabad.org.tr |
Further Research on Bioequivalence of Drug Products
The development of generic formulations for dexketoprofen trometamol is an active area of research, driven by the need for accessible and cost-effective pain management options. A critical step in the approval of any generic drug is the demonstration of bioequivalence to a reference product. turkjps.orgnih.gov Future research in this domain continues to focus on comparing different formulations and ensuring they meet the stringent criteria set by regulatory bodies like the European Medicines Agency (EMA). turkjps.orgnih.gov
Bioequivalence studies are typically designed as open-label, single-dose, randomized, two-period, cross-over studies in healthy volunteers under fasting conditions. turkjps.orgnih.gov The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-tlast), and the area under the curve extrapolated to infinity (AUC0-∞). oatext.comoatext.com For two products to be considered bioequivalent, the 90% confidence intervals (CI) for the geometric mean ratio of these parameters must fall within the acceptance range of 80.00-125.00%. turkjps.orgnih.govoatext.com
Several studies have successfully demonstrated the bioequivalence of new generic tablet formulations of dexketoprofen trometamol with established reference products. For instance, a study involving 47 healthy male volunteers showed that a new 25 mg film-coated tablet was bioequivalent to the reference tablet. turkjps.org The 90% CI for Cmax was 92.45-108.53% and for AUC0-tlast was 95.57-100.87%, with geometric mean ratios of 100.16% and 98.18%, respectively. turkjps.org
Challenges in formulation can arise from excipients, which can influence the drug's performance. One study investigated why some dexketoprofen trometamol tablet formulations failed to show bioequivalence, finding that the presence of an alkalinizing excipient, calcium monohydrogen phosphate, in the tablet core of a non-bioequivalent formulation led to higher Cmax and AUC. mdpi.com This underscores the importance of excipient selection and the use of advanced in vitro tools, like the Gastrointestinal Simulator (GIS), to predict in vivo performance and understand the impact of formulation on drug precipitation and dissolution pathways. mdpi.comlonza.com
Table 1: Comparative Pharmacokinetic Parameters from a Bioequivalence Study of Dexketoprofen Trometamol 25 mg Film-Coated Tablets
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (%) | 90% Confidence Interval |
|---|---|---|---|---|
| Cmax (ng/mL) | 2543.82 ± 655.42 | 2539.11 ± 662.57 | 100.16 | 92.45 - 108.53 |
| AUC0-tlast (h·ng/mL) | 3483.49 ± 574.42 | 3560.75 ± 661.83 | 98.18 | 95.57 - 100.87 |
Data sourced from a study in healthy male volunteers under fasting conditions. turkjps.org
In-depth Molecular and Systems Biology Approaches
Future research is poised to move beyond classical pharmacology to unravel the complex actions of dexketoprofen trometamol using in-depth molecular and systems biology approaches. These methodologies offer the potential to build a comprehensive understanding of the drug's interaction with biological systems, identify novel therapeutic applications, and predict patient responses.
At the molecular level, the primary mechanism of action for dexketoprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.commims.comdrugbank.comnih.gov This inhibition reduces the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. patsnap.commims.com While this is well-established, further research could explore the nuanced interactions with these isoenzymes. Dexketoprofen is considered a non-selective inhibitor, but deeper investigation into its binding kinetics and downstream effects on specific pro-inflammatory and homeostatic pathways regulated by each COX isoenzyme could reveal more about its therapeutic profile. nih.gov Furthermore, research into how dexketoprofen might modulate other inflammation mediators, such as kinins, could clarify indirect actions that supplement its primary mechanism. mims.com
Systems biology offers a powerful framework for integrating data from genomics, proteomics, and metabolomics to model the entirety of a drug's effect. mdpi.comnih.gov Applying this approach to dexketoprofen would involve creating comprehensive models of the inflammatory cascade and pain signaling pathways. By inputting data on dexketoprofen's known inhibition of COX enzymes, these models could simulate its ripple effects across the entire biological network. patsnap.commdpi.com This could help in:
Identifying Novel Targets: Systems analysis might uncover previously unknown nodes in the inflammatory network that are significantly affected by the reduction in prostaglandins, suggesting new therapeutic possibilities or explaining secondary drug effects.
Understanding Polypharmacology: The fixed-dose combination of dexketoprofen and tramadol provides multimodal analgesia by targeting different pathways. nih.govsaperessere.com A systems biology approach could precisely map the synergistic interactions between dexketoprofen's peripheral anti-inflammatory action and tramadol's central mechanisms, optimizing the development of future combination therapies. saperessere.com
Personalized Medicine: By integrating patient-specific genetic data (e.g., polymorphisms in COX enzymes or metabolic enzymes like CYP2C8 and CYP2C9) into systems models, it may become possible to predict an individual's response to dexketoprofen, paving the way for more personalized pain management strategies. drugbank.comnih.gov
Recent studies have begun to explore the effects of dexketoprofen trometamol on the immune system beyond simple prostaglandin (B15479496) inhibition. For example, one study in an insect model suggested that dexketoprofen trometamol can modulate cellular immune responses and phenoloxidase reactions, possibly by impairing the regulation of the prophenoloxidase (PPO) activation pathway. nih.gov While this is an invertebrate model, it points towards the potential for dexketoprofen to influence complex enzymatic cascades in the immune system, an area ripe for investigation using systems biology in humans.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying dexketoprofen trometamol in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantification. For example, a study achieved 100.21% recovery using a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v), retention time of 3.617 min, and detection at 258 nm . Thin-layer chromatography (TLC) with UV detection at 260 nm is also validated for stability-indicating assays . Key parameters include LOD (0.074 µg/mL) and LOQ (0.225 µg/mL) .
Q. How does the pharmacokinetic profile of dexketoprofen trometamol compare to racemic ketoprofen?
- Methodological Answer : Dexketoprofen trometamol achieves a faster time to peak plasma concentration (tmax = 0.25–0.75 hours) compared to racemic ketoprofen (tmax = 0.5–3 hours) due to its enhanced water solubility. Bioavailability studies show comparable AUC values for 25 mg dexketoprofen and 50 mg racemic ketoprofen, with no significant accumulation after repeated dosing .
Q. What formulation strategies improve the bioavailability of dexketoprofen trometamol?
- Methodological Answer : Transdermal patches using polymers like HPMC and ethyl cellulose (4:1 ratio) achieve 85.77% drug release over 24 hours via solvent casting. In vitro release kinetics follow the Higuchi model, indicating diffusion-controlled mechanisms . Effervescent tablets and sustained-release pellets prepared via fluidized bed technology also enhance solubility and reduce dosing frequency .
Advanced Research Questions
Q. How can researchers resolve contradictions in drug release kinetics between transdermal patches and nanoparticle formulations?
- Methodological Answer : Transdermal patches (Higuchi model) prioritize matrix diffusion, whereas PLGA nanoparticles (Korsmeyer-Peppas model, n > 0.45) exhibit anomalous transport due to polymer erosion. Comparative studies should standardize dissolution media (e.g., simulated gastric fluid) and use statistical tools like ANOVA to validate model suitability .
Q. What experimental designs are optimal for studying drug interactions between dexketoprofen trometamol and opioids like fentanyl?
- Methodological Answer : Isobolographic analysis or dose-response curves in rodent models (e.g., tail-flick test) quantify synergistic effects. For example, dexketoprofen (ED50 = 1.2 mg/kg) enhances fentanyl’s antinociceptive duration by 40% via COX-1 inhibition. Statistical validation requires non-parametric Dunn tests to adjust for repeated measures .
Q. How does tissue-specific accumulation of dexketoprofen trometamol influence its safety profile in topical applications?
- Methodological Answer : Topical gels show high dermal and neuronal accumulation (10–15 µg/g tissue) but low systemic absorption (<2% plasma concentration). In vitro cytotoxicity assays (MTT on NIH-3T3 cells) confirm safety at therapeutic doses (IC50 > 100 µg/mL). Synovial fluid analysis via LC-MS/MS reveals no cartilage toxicity due to minimal chondrocyte inhibition .
Q. What advanced techniques validate enantiomeric purity in dexketoprofen trometamol synthesis?
- Methodological Answer : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves (S)- and (R)-enantiomers. Polarimetric analysis (α<sup>20</sup>D = -5.2° in methanol) and <sup>1</sup>H-NMR confirm >99% enantiomeric excess. Regulatory compliance requires USP standards for tromethamine counterion quantification via HPLC-ELSD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
